molecular formula C6H3Cl2F2NO2S B597737 3,5-Dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine CAS No. 13239-87-7

3,5-Dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine

Cat. No.: B597737
CAS No.: 13239-87-7
M. Wt: 262.052
InChI Key: FWKLTSLIRQSOCQ-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine is a versatile pyridine-based chemical intermediate that facilitates the development of advanced agrochemicals and pharmaceuticals. Pyridine-based compounds have become some of the most commercially successful agrochemicals in the 21st century, with many featuring unique structures and novel modes of action that help reduce application dosages and overcome pest resistance . This compound serves as a critical synthetic building block, enabling researchers to create patentable structures and modify the biological activity spectrum of target molecules . Its specific substitution pattern, including halogens and a methylsulfonyl group, makes it a valuable precursor in designing new active ingredients. The primary research value lies in its application for developing the next generation of crop protection agents, including herbicides and insecticides, contributing to enhanced agricultural productivity . This product is intended for use in a controlled laboratory research setting by qualified personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3,5-dichloro-2,6-difluoro-4-methylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F2NO2S/c1-14(12,13)4-2(7)5(9)11-6(10)3(4)8/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKLTSLIRQSOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C(=NC(=C1Cl)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743324
Record name 3,5-Dichloro-2,6-difluoro-4-(methanesulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13239-87-7
Record name 3,5-Dichloro-2,6-difluoro-4-(methanesulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

3,5-Dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine involves its interaction with molecular targets in biological systems. The electron-deficient pyridine ring facilitates nucleophilic attack, leading to various biochemical reactions . The specific pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

3,5-Dichloro-2,6-difluoropyridine (CAS: 56946-65-7)

  • Molecular Formula : C₅HCl₂F₂N
  • Molecular Weight : 183.97 g/mol
  • Key Differences :
    • Lacks the methylsulfonyl group at the 4-position.
    • Reduced molecular weight (183.97 vs. 262.06) due to the absence of -SO₂CH₃.
    • Reactivity: The absence of the electron-withdrawing methylsulfonyl group likely reduces electrophilicity at the 4-position, limiting its utility in nucleophilic substitution reactions compared to the target compound .

Functional Group Variants: Triazole-Substituted Pyridines

3,5-Dichloro-2,6-difluoro-4-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)pyridine (6w)

  • Molecular Features :
    • Contains a triazole ring substituted with a 4-fluorophenyl group at the 4-position.
    • Physical Properties : Melting point = 168°C; synthesized in 89% yield .
  • NMR Data: Distinct $^1$H NMR signals (e.g., δ 7.98 ppm for triazole proton) and $^{19}$F NMR shifts (-66.99 ppm for pyridine fluorines) highlight electronic differences versus the target compound’s -SO₂CH₃ group .

Tautomeric Pyridone Derivatives

Clopidol and Related Pyridones

  • Example: 3,5-Dichloro-2,6-dimethyl-1H-pyridin-4-one Structural Features: Contains a carbonyl group at the 4-position, enabling keto-enol tautomerism . Key Differences:
  • The carbonyl group participates in tautomeric equilibria (e.g., with 3,5-dichloro-2,6-dimethyl-1H-pyridin-4-ol), influencing solubility and stability under physiological conditions.

Data Tables

Table 1: Molecular and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Melting Point (°C)
3,5-Dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine C₆H₃Cl₂F₂NO₂S 262.06 -SO₂CH₃ (4-position) Not reported
3,5-Dichloro-2,6-difluoropyridine C₅HCl₂F₂N 183.97 None (4-position) Not reported
3,5-Dichloro-2,6-difluoro-4-(triazolyl)pyridine (6w) C₁₃H₆Cl₂F₃N₅ Not reported -Triazole-Ph-F (4-position) 168
3,5-Dichloro-2,6-dimethylpyridin-4-one C₇H₅Cl₂NO Not reported -CO (4-position) Not reported

Table 2: Substituent Effects on Reactivity

Substituent Electronic Effect Potential Applications
-SO₂CH₃ Strong electron-withdrawing Electrophilic substitution, agrochemicals
-Triazole-Ph-F Moderate electron-withdrawing, H-bonding Pharmaceuticals, metal coordination
-CO (pyridone) Tautomerism-enabled Antibacterial agents, coordination chemistry

Discussion of Key Findings

  • Electronic Effects : The methylsulfonyl group in the target compound enhances electrophilicity at the 4-position, making it more reactive toward nucleophiles than analogs lacking this group .
  • Biological Relevance : Triazole-substituted analogs (e.g., 6w) may exhibit enhanced bioactivity due to hydrogen-bonding capabilities, whereas pyridones (e.g., clopidol derivatives) leverage tautomerism for stability in biological systems .
  • Synthetic Utility : The methylsulfonyl group’s stability under acidic/basic conditions makes the target compound a versatile intermediate compared to tautomerism-prone pyridones .

Biological Activity

3,5-Dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine is a heterocyclic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C₆H₃Cl₂F₂NO₂S
  • Molar Mass : 198.99 g/mol
  • Density : 1.697 g/cm³ (predicted)
  • Melting Point : Not specified in available data.

Synthesis Methods

The synthesis of this compound typically involves halogenation processes. One method includes the substitution of chlorine atoms with fluorine in the presence of specific reagents and catalysts. The compound can also be synthesized from various pyridine derivatives through multiple chemical reactions that enhance its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM
Escherichia coliModerate activity noted

The mechanism of action appears to involve inhibition of protein synthesis pathways and disruption of nucleic acid and peptidoglycan production, leading to bactericidal effects .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Studies have shown that the compound can induce apoptosis in cancer cell lines through various pathways:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • Mechanism : Induction of reactive oxygen species (ROS) leading to cell cycle arrest and apoptosis.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against biofilms formed by Staphylococcus aureus and Enterococcus faecalis. Results indicated a significant reduction in biofilm formation at sub-MIC concentrations, suggesting a potential use in treating persistent infections .
  • Anticancer Research : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,5-dichloro-2,6-difluoro-4-(methylsulfonyl)pyridine, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution of polyhalogenated pyridines. For example, describes a method using sodium methoxide and methyl mercaptan under reflux in methanol to introduce methylsulfonyl groups. Key variables include:

  • Temperature : Reflux conditions (e.g., 8 hours at 65–70°C) ensure complete substitution.
  • Catalyst : Alkaline conditions (sodium methoxide) facilitate deprotonation and nucleophilic attack.
  • Solvent : Methanol balances reactivity and solubility.
    Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., 2.2 equivalents of methyl mercaptan per halogen site) to minimize byproducts .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use a combination of:

  • NMR spectroscopy : 19F^{19}\text{F} and 13C^{13}\text{C} NMR to confirm substitution patterns (e.g., fluorine and chlorine positions).
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., expected [M+H]+^+ for C7_7H4_4Cl2_2F2_2NO2_2S: 310.93 g/mol).
  • X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in for related tris(methylsulfonyl)pyridines .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology : Stability tests under:

  • Temperature : Store at 2–8°C under inert gas (N2_2 or Ar) to prevent hydrolysis or oxidation ().
  • Humidity : Use desiccants to avoid hygroscopic degradation.
  • Light : Amber glassware minimizes photolytic decomposition.
    Monitor via accelerated aging studies (40°C/75% RH for 6 months) and periodic HPLC analysis .

Q. What safety protocols are critical for handling this compound?

  • Methodology :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles ( ).
  • Ventilation : Use fume hoods to avoid inhalation of toxic vapors (TSCA-listed hazard).
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (UN 3382, Packing Group II) .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of substitution reactions in this compound?

  • Methodology : Mechanistic studies using:

  • DFT calculations : Predict reactivity of halogen sites (e.g., C-2 vs. C-6 fluorine substitution).
  • Isotopic labeling : Track substitution pathways (e.g., 18O^{18}\text{O} in methoxy groups).
    suggests that electron-withdrawing groups (e.g., methylsulfonyl) activate adjacent positions for nucleophilic attack .

Q. What computational models predict the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Docking studies : Evaluate interactions with palladium catalysts (e.g., Suzuki-Miyaura coupling).
  • Hammett plots : Correlate substituent effects with reaction rates.
    highlights the use of methylsulfonyl groups in imidazo-thiazole derivatives to modulate electronic properties for drug design .

Q. How can contradictory spectral data (e.g., NMR vs. XRD) for this compound be resolved?

  • Methodology :

  • Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering) causing signal splitting.
  • Synchrotron XRD : Resolve crystallographic disorder.
    and note discrepancies in CAS registry data for similar pyridines, emphasizing multi-technique validation .

Q. What pharmacological applications are explored for methylsulfonyl-pyridine derivatives, and how does this compound compare?

  • Methodology :

  • In vitro assays : Test cyclooxygenase-2 (COX-2) inhibition, as in and for sulfonyl-containing heterocycles.
  • SAR studies : Modify substituents (e.g., chloro vs. fluoro) to optimize bioactivity and reduce toxicity.
    The methylsulfonyl group enhances binding affinity to hydrophobic enzyme pockets, as demonstrated in COX-2 inhibitor design .

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